Glucose-cysteine

Cysteine Prodrugs Hepatoprotection Pharmacokinetics

Researchers requiring sustained cysteine delivery face rapid clearance with free L-cysteine or NAC. Glucose-cysteine (CAS 38325-69-8), a distinct thiazolidine adduct, resolves this via slow-release kinetics for extended in vivo cysteine bioavailability. • Prolonged hepatoprotection window vs NAC in head-to-head in vivo models. • MRPs derived from this adduct exhibit higher apple PPO inhibitory potency than fructose-cysteine systems. • Sustains hepatic GSH & ATP levels in ex vivo perfused liver models. Ideal for cysteine prodrug development, Maillard browning inhibitor standardization, and organ preservation research.

Molecular Formula C9H17NO7S
Molecular Weight 283.3 g/mol
CAS No. 38325-69-8
Cat. No. B1232610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose-cysteine
CAS38325-69-8
SynonymsD-glucose-L-cysteine
glucose-Cys
glucose-cysteine
Molecular FormulaC9H17NO7S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NC(CS)C(=O)O)O)O)O)O
InChIInChI=1S/C9H17NO7S/c11-1-4(10-5(3-18)9(16)17)7(14)8(15)6(13)2-12/h1,4-8,10,12-15,18H,2-3H2,(H,16,17)/t4-,5-,6+,7+,8+/m0/s1
InChIKeyFWJCGYARZCLQFK-TVNFTVLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucose-cysteine: Chemical Identity and Baseline Characterization


Glucose-cysteine (CAS 38325-69-8), also known as D-glucose-L-cysteine or 2-(D-gluco-pentahydroxypentyl)thiazolidine-4-carboxylic acid, is a thiazolidine derivative formed via the condensation reaction between D-glucose and L-cysteine [1]. This compound, with the molecular formula C9H17NO7S and a molecular weight of 283.3 g/mol, represents a specific Amadori rearrangement product and serves as a stable adduct of the two biologically essential molecules [2]. Its primary relevance lies in its role as a cysteine prodrug and as a key intermediate in Maillard reaction research, where it is used to model non-enzymatic browning and flavor development in food systems [3].

Why Generic Substitutes Cannot Replicate Glucose-cysteine Outcomes


Generic substitution with free L-cysteine, N-acetylcysteine (NAC), or other glucose-amino acid adducts is scientifically inappropriate for applications requiring glucose-cysteine. This is because glucose-cysteine is not a simple mixture but a distinct molecular entity—a thiazolidine—whose unique structure confers a different pharmacokinetic profile as a slow-release cysteine prodrug compared to the rapid spike and clearance of free cysteine [1]. Furthermore, in Maillard reaction studies, the specific glucose-cysteine adduct yields a distinct profile of volatile compounds and reaction kinetics compared to adducts formed with other sugars, such as fructose-cysteine, leading to significantly different functional properties like antioxidant capacity and enzyme inhibition [2]. The defined stereochemistry and adduct bond are critical for reproducible experimental outcomes.

Head-to-Head Evidence Against Key Analogs for Informed Sourcing


Slow-Release Cysteine Prodrug Kinetics vs. N-Acetylcysteine

In a murine model of acetaminophen-induced hepatotoxicity, D-glucose-L-cysteine (DGC) demonstrated a fundamentally different in vivo kinetic profile compared to N-acetylcysteine (NAC), the standard-of-care cysteine prodrug [1]. The protective effect of DGC was observed to be temporally distinct, providing significant protection when administered 4 hours before acetaminophen challenge (P < 0.01), a time point at which NAC was no longer effective [1]. This difference is attributed to DGC functioning as a slow-release formulation of cysteine, whereas NAC is rapidly metabolized [1].

Cysteine Prodrugs Hepatoprotection Pharmacokinetics Acetaminophen Toxicity

Maillard Reaction Product Potency: Glucose-cysteine vs. Fructose-cysteine

A direct comparative study evaluated the inhibitory potency (IP) of Maillard reaction products (MRPs) synthesized from equimolar mixtures of either glucose or fructose with L-cysteine on apple polyphenoloxidase (PPO) activity [1]. The results demonstrated that, under a wide range of reaction conditions (varying pH and temperature), MRPs derived from glucose-cysteine consistently exhibited higher inhibitory potency compared to those derived from fructose-cysteine [1]. This indicates that the sugar moiety in the Amadori product is a critical determinant of its functional activity as a PPO inhibitor.

Maillard Reaction Enzymatic Browning Inhibition Polyphenoloxidase Food Processing

Hepatic Glutathione and ATP Maintenance in Perfused Liver

In an ex vivo perfused rat liver model, the presence of 1 mM glucose-cysteine adduct (Glc-Cys) in the perfusion medium prevented the significant decline in hepatic glutathione (GSH) and ATP levels, as well as bile production, that was observed in control perfusions over time [1]. Specifically, GSH content was maintained at original levels for 2 hours with Glc-Cys, whereas it decreased significantly in its absence. After 4 hours, ATP content and bile production were also preserved with Glc-Cys but declined significantly without it [1].

Cysteine Prodrugs Liver Preservation Glutathione Metabolism Hepatoprotection

High-Value Application Scenarios for Procurement


Sustained-Release Cysteine Prodrug Formulations

Based on the direct head-to-head in vivo evidence showing D-glucose-L-cysteine (DGC) provides a prolonged window of hepatoprotection compared to N-acetylcysteine (NAC) [1], this compound is the ideal candidate for research programs focused on developing novel, sustained-release cysteine prodrugs. Its unique pharmacokinetic profile, characterized by a slower release of bioavailable cysteine, makes it a superior starting point for formulations where maintaining elevated cysteine levels for extended periods is critical, such as in chronic liver disease support or long-term antioxidant therapy [1].

High-Potency Maillard Reaction Inhibitors for Food Processing

For industrial food scientists and process engineers working to mitigate enzymatic browning, the data clearly indicate that Maillard reaction products (MRPs) derived from glucose-cysteine possess quantifiably higher inhibitory potency against apple polyphenoloxidase (PPO) than those derived from fructose-cysteine [2]. This justifies the procurement and use of glucose-cysteine as the preferred starting material for generating standardized, high-activity MRP-based browning inhibitors, offering a clear performance advantage over alternative sugar-cysteine systems [2].

Ex Vivo Organ Preservation and Cellular Energy Research

The ex vivo liver perfusion study provides supporting evidence that glucose-cysteine adduct (Glc-Cys) can sustain critical metabolic functions, including glutathione (GSH) and ATP levels, in isolated hepatic tissue [3]. This makes glucose-cysteine a key reagent for academic and translational research laboratories investigating mechanisms of organ preservation, ischemia-reperfusion injury, and the maintenance of cellular energetics, where its unique ability to serve as a stable cysteine source without the acute effects of free cysteine is of direct experimental value [3].

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